(8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester

Overview

Description

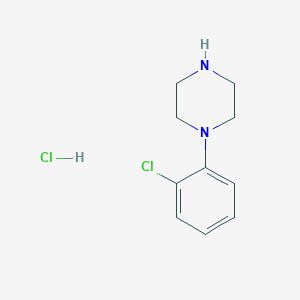

(8Z,11Z,14Z,17Z)-Eicosatetraenoic acid methyl ester, commonly referred to as 8,11,14,17-MTE, is a polyunsaturated fatty acid (PUFA) that is widely used in scientific research. 8,11,14,17-MTE is a derivative of arachidonic acid (ARA) and is composed of four double bonds, each in the 8, 11, 14, and 17 positions. It has been studied extensively in the fields of biochemistry, physiology, and medicine due to its potential therapeutic applications.

Scientific Research Applications

Biochemical Synthesis and Elongation

Kuklev and Smith (2006) detailed a method for the chemical C2-elongation of polyunsaturated fatty acids, including the synthesis of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester from alpha-linolenic, stearidonic, and eicosapentaenoic acids. This process involves a series of steps including reduction, bromination, coupling, and acidic alcoholysis, yielding more than 60% on a gram scale with high purity, demonstrating its potential for biochemical investigations without further purification (Kuklev & Smith, 2006).

Role in Oxidation Processes

Manini et al. (2006) investigated the free radical oxidation of 15-(S)-hydroxyeicosatetraenoic acid with the Fenton reagent, identifying products that underline the complex oxidative pathways involving eicosatetraenoic acid derivatives. This research contributes to understanding the oxidative stability and potential pro-oxidant roles of polyunsaturated fatty acids and their derivatives (Manini et al., 2006).

Lipoxygenase Reaction and Metabolism

Ivanov et al. (2002) synthesized and tested racemic this compound as a substrate for lipoxygenases, finding it to be well oxygenated by soybean 15-lipoxygenase and recombinant human 5-lipoxygenase. This study highlights the compound's role in enzymatic reactions relevant to inflammation and other physiological processes (Ivanov et al., 2002).

Alternative Sources for Oxylipin Synthesis

Sanfilippo et al. (2019) used lyophilized extracts from soybean and oat flours as alternatives to purified oxygenases for synthesizing oxylipins from this compound. This approach offers advantages in enzyme stability and reproducibility, providing a novel method for the biocatalytic preparation of important bioactive lipids (Sanfilippo et al., 2019).

Mitochondrial Biosynthesis and Enzymatic Studies

Fox et al. (2000) discovered the mitochondrial biosynthesis of 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid in yeast, a process requiring CoASH, ATP, NAD+, and Mg2+. This finding adds a layer to our understanding of fatty acid metabolism in different biological systems and points to the diversity of metabolic pathways for eicosatetraenoic acids (Fox et al., 2000).

Mechanism of Action

- AA can be metabolized by three distinct enzyme systems:

- Cyclooxygenases (COXs) : These enzymes generate prostanoids (e.g., prostaglandins and thromboxane A2). COX-1 is constitutively expressed, while COX-2 is induced during inflammation and cancer progression .

- Cytochrome P450 (CYP) enzymes : These enzymes generate epoxyeicosatrienoic acids (EETs) and other metabolites with diverse effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Omega-3 Arachidonic Acid methyl ester interacts with various enzymes, proteins, and other biomolecules. Its structure allows it to integrate into lipid bilayers or liposomes, making it a valuable tool for examining the properties of membranes, such as phase transitions, permeability, and the dynamics of fatty acid incorporation and effects on membrane fluidity .

Cellular Effects

Omega-3 Arachidonic Acid methyl ester has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Omega-3 fatty acids, as a group, were associated with reduced inflammation and autoimmune activity, as well as reduced thrombosis and platelet activation .

Molecular Mechanism

The molecular mechanism of action of Omega-3 Arachidonic Acid methyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly influencing the compound’s physical and chemical properties, such as fluidity, reactivity, and interaction with other molecules .

Metabolic Pathways

Omega-3 Arachidonic Acid methyl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The specific metabolic pathways and interactions remain to be fully elucidated.

Transport and Distribution

The transport and distribution of Omega-3 Arachidonic Acid methyl ester within cells and tissues involve various transporters or binding proteins. It may also have effects on its localization or accumulation

properties

IUPAC Name |

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQGIWOBGITZPC-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694022 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132712-70-0 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)